molecular formula C13H24N2O3S B2904542 Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate CAS No. 2375268-43-0

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate

Cat. No. B2904542
CAS RN: 2375268-43-0
M. Wt: 288.41
InChI Key: ZUTOQTOOZLIYSS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2375268-43-0 . It has a molecular weight of 288.41 . The IUPAC name for this compound is tert-butyl 3- (1-amino-1-oxido-2,3,4,5-tetrahydro-1lambda6-thiopyran-4-yl)azetidine-1-carboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H24N2O3S/c1-13(2,3)18-12(16)15-8-11(9-15)10-4-6-19(14,17)7-5-10/h6,10-11H,4-5,7-9H2,1-3H3,(H2,14,17) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is stored at 4 degrees Celsius . and is in powder form .

Scientific Research Applications

Drug Discovery

This compound, with its unique structure, is a valuable asset in the realm of drug discovery. Its molecular framework allows for the creation of novel pharmacophores, which can be used to develop new therapeutic agents. The presence of the azetidine ring and the thian-4-yl group offers a distinctive chemical space for binding to biological targets .

Material Synthesis

EN300-6732814 serves as a precursor in the synthesis of complex materials. Its reactive functional groups enable it to undergo various chemical transformations, leading to the formation of polymers or other advanced materials with potential applications in nanotechnology and materials science.

Biological Studies

The compound’s ability to interact with biological molecules makes it suitable for use in biochemical studies. It can be employed to probe enzyme mechanisms or to study the structure-activity relationships of biologically active molecules .

Analytical Chemistry

In analytical chemistry, EN300-6732814 can be used as a standard or reagent in chromatographic methods. Its well-defined structure and properties allow for accurate calibration and quantification of analytes in complex mixtures .

Chemical Education

Due to its structural complexity and reactivity, this compound is an excellent subject for chemical education. It can be used to demonstrate various organic synthesis techniques and reaction mechanisms in academic settings .

Agricultural Chemistry

EN300-6732814 may find applications in the development of agrochemicals. Its structural elements can be modified to create compounds that act as pesticides, herbicides, or fertilizers, contributing to enhanced agricultural productivity.

Environmental Chemistry

The compound’s potential to form stable intermediates makes it a candidate for environmental remediation studies. It could be used to synthesize agents that neutralize pollutants or assist in the breakdown of hazardous substances.

Catalysis

Lastly, EN300-6732814 can be utilized in catalysis research. Its molecular structure might be tailored to create catalysts that facilitate various chemical reactions, which are crucial in industrial processes and synthetic chemistry.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-13(2,3)18-12(16)15-8-11(9-15)10-4-6-19(14,17)7-5-10/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTOQTOOZLIYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCS(=N)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate

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